molecular formula C4HBrN2O B1489878 2-Bromooxazole-4-carbonitrile CAS No. 1240608-82-5

2-Bromooxazole-4-carbonitrile

Cat. No.: B1489878
CAS No.: 1240608-82-5
M. Wt: 172.97 g/mol
InChI Key: QEIQYGCSLLAGBE-UHFFFAOYSA-N
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Description

2-Bromooxazole-4-carbonitrile (CAS# 1240608-82-5) is a useful research chemical . It is an organic compound with the chemical formula C4HBrN2O.


Molecular Structure Analysis

The molecular formula of this compound is C4HBrN2O . The molecular weight is 172.97 g/mol . The InChIKey is QEIQYGCSLLAGBE-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 172.97 g/mol . It has a topological polar surface area of 49.8 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors . It has no rotatable bonds .

Scientific Research Applications

Regioselective Hydrodehalogenation and Synthesis Techniques

A study conducted by Ioannidou and Koutentis (2011) presented a regioselective hydrodehalogenation method to synthesize 3-bromoisothiazole-4-carbonitriles from dibromoisothiazole derivatives. This methodology underlines the utility of such compounds in chemical synthesis, providing a pathway to diverse chemical structures through selective reactions (Ioannidou & Koutentis, 2011).

Microwave-Mediated Synthesis

Spencer et al. (2012) demonstrated the microwave-mediated synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library, highlighting the compound's structural diversity and potential for biological activity. The study emphasized the efficiency of microwave-assisted synthesis in producing libraries of heterocyclic compounds with potential applications in medicinal chemistry (Spencer et al., 2012).

Anticancer Activity

Research by Kachaeva et al. (2018) on the synthesis, characterization, and in vitro anticancer evaluation of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles uncovered significant anticancer activities against various cancer cell lines. This study suggests the potential of oxazole-4-carbonitrile derivatives as scaffolds for developing new anticancer drugs (Kachaeva et al., 2018).

Safety and Hazards

2-Bromooxazole-4-carbonitrile is harmful if swallowed . It should be stored in an inert atmosphere at 2-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name

2-bromo-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2O/c5-4-7-3(1-6)2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIQYGCSLLAGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240608-82-5
Record name 2-BROMOOXAZOLE-4-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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